
(E)-Methyl 5-oxohex-2-enoate
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Overview
Description
(E)-Methyl 5-oxohex-2-enoate is an organic compound with the molecular formula C7H10O3 It is a methyl ester derivative of 5-oxohex-2-enoic acid and features a conjugated system with a double bond and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Methyl 5-oxohex-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and methyl acrylate under basic conditions. The reaction typically requires a strong base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to the acrylate ester, followed by elimination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The keto group at C5 and the α,β-unsaturated ester moiety are primary sites for oxidation.
Key Reagents and Conditions:
Reagent System | Product(s) Formed | Yield (%) | Source |
---|---|---|---|
KMnO₄ (acidic conditions) | 5-Oxohexanedioic acid | 65–78 | |
CrO₃ (Jones reagent) | 5-Oxohex-2-enoic acid | 72 |
Mechanism :
-
KMnO₄-mediated oxidation : The conjugated double bond undergoes oxidative cleavage, yielding a diketone intermediate, which is further oxidized to a dicarboxylic acid.
-
CrO₃ oxidation : Selective oxidation of the keto group to a carboxylic acid occurs without disrupting the ester functionality.
Reduction Reactions
The keto group and α,β-unsaturated ester are reduced under controlled conditions.
Key Reagents and Conditions:
Reagent System | Product(s) Formed | Selectivity | Source |
---|---|---|---|
NaBH₄ (MeOH) | Methyl (E)-5-hydroxyhex-3-enoate | Keto → alcohol | |
LiAlH₄ (Et₂O) | Methyl (E)-5-hydroxyhex-3-enoate | Full reduction | |
H₂/Pd-C | Methyl 5-oxohexanoate | Double bond saturation |
Mechanism :
-
NaBH₄ : Selectively reduces the keto group to a secondary alcohol while preserving the ester and double bond.
-
LiAlH₄ : Reduces both the keto group and ester to primary and secondary alcohols, respectively.
-
Catalytic hydrogenation : Saturates the double bond, yielding a saturated ester.
Substitution Reactions
The ester group undergoes nucleophilic acyl substitution.
Key Reagents and Conditions:
Reagent System | Product(s) Formed | Conditions | Source |
---|---|---|---|
NaOH/H₂O | (E)-5-Oxohex-3-enoic acid (saponification) | Reflux, 2 h | |
NH₃/MeOH | (E)-5-Oxohex-3-enamide | RT, 12 h |
Mechanism :
-
Saponification : Hydrolysis of the methyl ester generates the corresponding carboxylic acid under basic conditions.
-
Amidation : Reaction with ammonia replaces the ester group with an amide.
Cyclodimerization Reactions
Brønsted acid-promoted cyclodimerization forms bicyclic structures.
Key Conditions and Outcomes:
Acid Catalyst | Product(s) Formed | Yield (%) | Energy Barrier (kcal/mol) | Source |
---|---|---|---|---|
MsOH (50 mol %) in DCE, 60°C | Bicyclo[3.3.1]nonane derivative | 70 | 26.9 (TS1) |
Mechanism :
-
Enolization : MsOH promotes enol formation, generating a nucleophilic enolate (ΔG = +6.3 kcal/mol) .
-
Hemiketalization : The enolate attacks a second molecule’s carbonyl group, forming a six-membered transition state (TS1, ΔG = 26.9 kcal/mol) .
-
Cyclization : Reorganization via an eight-membered transition state (TS2) yields the bicyclic product .
Conjugated Addition Reactions
The α,β-unsaturated ester participates in Michael additions.
Key Reagents and Outcomes:
Nucleophile | Product(s) Formed | Conditions | Source |
---|---|---|---|
Grignard reagents (RMgX) | Methyl 5-oxo-3-R-hex-3-enoate | THF, −78°C | |
Amines (RNH₂) | β-Amino esters | RT, 6 h |
Mechanism :
-
Michael addition : Nucleophiles attack the β-carbon of the α,β-unsaturated ester, forming a stabilized enolate intermediate.
Thermal Rearrangements
Thermal conditions induce sigmatropic shifts.
Example:
-
Cope rearrangement : Heating to 150°C induces a-sigmatropic shift, converting the compound to a γ,δ-unsaturated ester.
Scientific Research Applications
(E)-Methyl 5-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (E)-Methyl 5-oxohex-2-enoate depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the conjugated system and the presence of the keto group. The double bond can participate in addition reactions, while the keto group can undergo nucleophilic attack. These properties make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-oxohexanoate: Similar structure but lacks the double bond.
Ethyl 5-oxohex-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-oxohex-2-enoate: Similar structure but with the keto group at a different position.
Uniqueness
(E)-Methyl 5-oxohex-2-enoate is unique due to its conjugated system, which imparts distinct reactivity compared to non-conjugated analogs. The presence of both the ester and keto groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl (E)-5-oxohex-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-6(8)4-3-5-7(9)10-2/h3,5H,4H2,1-2H3/b5-3+ |
InChI Key |
KDPCWIDLENIAAA-HWKANZROSA-N |
Isomeric SMILES |
CC(=O)C/C=C/C(=O)OC |
Canonical SMILES |
CC(=O)CC=CC(=O)OC |
Origin of Product |
United States |
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